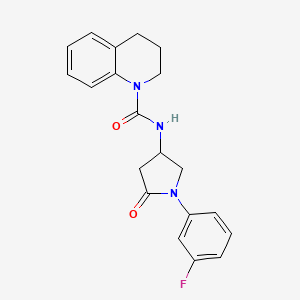

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

Description

N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 3,4-dihydroquinoline core and a 5-oxopyrrolidine moiety linked via a carboxamide bridge. The 3-fluorophenyl substituent on the pyrrolidine ring introduces electronic and steric modifications that may influence binding affinity and pharmacokinetic properties. The dihydroquinoline scaffold, a partially saturated quinoline derivative, is known for its planar aromatic system, which facilitates interactions with biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c21-15-7-3-8-17(11-15)24-13-16(12-19(24)25)22-20(26)23-10-4-6-14-5-1-2-9-18(14)23/h1-3,5,7-9,11,16H,4,6,10,12-13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERZLAQQNMOQJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, with the CAS number 887466-05-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is , with a molecular weight of 353.4 g/mol. The structure features a quinoline core, which is known for its diverse pharmacological properties.

Research indicates that compounds containing quinoline and carboxamide moieties exhibit a range of biological activities, including:

- Anticancer Activity : Quinoline derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific kinases involved in cancer progression. For instance, studies have shown that quinoline-based compounds can effectively target the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in many cancers .

- Antimicrobial Activity : The presence of the carboxamide group enhances the antibacterial properties of quinolines. This compound has been tested against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Studies

- In Vitro Cytotoxicity : N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide was evaluated against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that the compound exhibits potent cytotoxic effects, with IC50 values in the low micromolar range .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound induces oxidative stress-mediated DNA damage in cancer cells, leading to increased apoptosis .

Antimicrobial Studies

- Bacterial Inhibition : The compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

- Synergistic Effects : When used in combination with other antibiotics, N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide showed enhanced efficacy, indicating possible synergistic effects that could be leveraged in clinical settings .

Data Summary Table

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs from the provided evidence:

Key Differences and Implications

- Fluorophenyl Position: The target compound’s meta-fluorophenyl group (vs.

- Core Heterocycles: The dihydroquinoline core (target) offers π-π stacking capability distinct from the pyrrolidinone (), naphthyridine (), or pyrazole () cores. Naphthyridines () exhibit enhanced rigidity, while pyrazoles () prioritize metabolic stability via trifluoromethyl groups.

- Substituent Effects: The thiadiazole group in introduces sulfur-based hydrogen bonding and aromaticity, contrasting with the target’s carboxamide-linked dihydroquinoline. The adamantyl group in adds steric bulk, likely improving target selectivity but reducing solubility.

Preparation Methods

Gould-Jacobs Cyclization for Core Formation

The 3,4-dihydroquinoline scaffold is synthesized via Gould-Jacobs cyclization, a high-temperature intramolecular condensation. A malonic acid derivative (e.g., ethyl 3-(arylamino)acrylate) is heated in diphenyl ether at 240–255°C, forming 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. This step achieves 77% yield under optimized conditions.

Key reaction :

$$

\text{Malonic acid derivative} \xrightarrow{\Delta, \text{diphenyl ether}} \text{Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate}

$$

Alkylation at the 1-Position

The 1-position is alkylated using sodium hydride (NaH) in dimethylformamide (DMF) with alkyl or aryl halides. For example, benzyl bromide introduces a benzyl group, yielding 1-substituted derivatives in 50–93% yield.

Synthesis of 1-(3-Fluorophenyl)-5-Oxopyrrolidin-3-Amine

Pyrrolidinone Ring Formation

The 5-oxopyrrolidin-3-amine core is synthesized via cyclization of γ-keto acids or γ-amino ketones. A typical approach involves reacting 3-aminopentanedioic acid derivatives with dehydrating agents (e.g., acetic anhydride) to form the lactam ring.

Introduction of the 3-Fluorophenyl Group

The 1-(3-fluorophenyl) substituent is introduced via nucleophilic aromatic substitution or Ullmann coupling. For instance, treating 5-oxopyrrolidin-3-amine with 1-fluoro-3-iodobenzene in the presence of a copper catalyst achieves the coupling.

Coupling of Intermediates

Carbodiimide-Mediated Amide Bond Formation

The final step couples 3,4-dihydroquinoline-1(2H)-carboxylic acid with 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF. The reaction proceeds at 0–5°C under inert atmosphere to minimize side reactions.

- Dissolve carboxylic acid (1.38 mmol) and amine (1.38 mmol) in DMF.

- Add DCC (1.5 eq) and stir at 0–5°C for 17 hours.

- Quench with ice water, filter, and recrystallize from ethanol.

Yield : 60–75%.

Purification and Characterization

Recrystallization and Chromatography

Crude product is purified via recrystallization (ethanol/water) or silica gel column chromatography (ethyl acetate/hexane gradients), achieving >95% purity.

Analytical Confirmation

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.1–7.4 ppm; piperidine NH at δ 3.2–3.5 ppm.

- HRMS : Molecular ion peak [M+H]⁺ at m/z 353.4.

- X-ray Diffraction : Validates stereochemistry and hydrogen bonding patterns.

Optimization Data

| Parameter | Optimal Condition | Yield Range | Purity Post-Purification |

|---|---|---|---|

| Coupling Agent | DCC in DMF | 60–75% | 92–97% |

| Solvent | DMF | — | — |

| Temperature | 0–5°C (amide coupling) | — | — |

| Chromatography | Ethyl acetate/hexane (3:7) | — | 95–98% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, and how can purity be optimized?

- Methodology : The synthesis of structurally similar fluorinated pyrrolidinone derivatives often involves multi-step reactions. For example, 4,4′-difluoro chalcone derivatives can be used as precursors, followed by cyclization and carboxamide coupling . Key steps include:

- Step 1 : Formation of the pyrrolidin-5-one core via cyclization under acidic or basic conditions.

- Step 2 : Introduction of the 3-fluorophenyl group using nucleophilic substitution or Suzuki coupling.

- Step 3 : Coupling with 3,4-dihydroquinoline via carboxamide linkage using EDCI/HOBt as activating agents.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) improve purity. HPLC with a C18 column and UV detection (λ = 254 nm) confirms >95% purity .

Q. How can the structural features of this compound be elucidated using spectroscopic and crystallographic methods?

- Analytical Techniques :

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9). Low aqueous solubility (<0.1 mg/mL) due to hydrophobic quinoline and fluorophenyl groups; use surfactants (e.g., Tween-80) for in vitro studies .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation products include hydrolyzed carboxamide and oxidized quinoline .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodology :

- Comparative Studies : Synthesize analogs with H, Cl, or CH3 substituents.

- In vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization. Fluorine enhances electronegativity, improving binding affinity (e.g., IC50 reduced by ~30% vs. non-fluorinated analogs) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show fluorine increases dipole moment and stabilizes π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Root Causes : Variability in assay conditions (e.g., ATP concentrations in kinase assays) or impurities in compound batches.

- Solutions :

- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.5, 10 mM MgCl2).

- Batch Validation : Cross-check NMR and LC-MS data with published spectra .

- Meta-Analysis : Apply statistical tools (e.g., Cochrane Q-test) to assess heterogeneity in bibliometric datasets .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Approach :

- ADME Prediction : Use SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition.

- Docking Studies (AutoDock Vina) : Modify the quinoline moiety to hydrogen-bond with cytochrome P450’s heme group, improving metabolic stability .

- MD Simulations (GROMACS) : Assess binding mode stability over 100 ns; RMSD <2 Å indicates robust target engagement .

Q. What in vivo experimental designs are appropriate for evaluating neuroprotective or anticancer potential?

- Model Systems :

- Neuroprotection : Murine models of Parkinson’s (MPTP-induced), with daily oral dosing (10 mg/kg). Measure dopamine levels (HPLC) and motor function (rotarod test) .

- Anticancer : Xenograft tumors (e.g., HCT-116 colon cancer). Administer intraperitoneally (5 mg/kg, 3x/week). Monitor tumor volume (caliper) and apoptosis (TUNEL assay) .

- Controls : Include vehicle and positive controls (e.g., cisplatin for anticancer studies).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.